molecular formula C34H58N8O6S B1675811 Lysyl-phenylalanyl-isoleucyl-glycyl-leucyl-methioninamide CAS No. 2990-43-4

Lysyl-phenylalanyl-isoleucyl-glycyl-leucyl-methioninamide

Cat. No.: B1675811
CAS No.: 2990-43-4
M. Wt: 706.9 g/mol
InChI Key: UCWISUCKJRPWFZ-HFYXWKFHSA-N
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Description

Lysyl-phenylalanyl-isoleucyl-glycyl-leucyl-methioninamide is a hexapeptide with the chemical formula C34H58N8O6S and a molecular weight of 706.948. This compound has garnered attention due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Lysyl-phenylalanyl-isoleucyl-glycyl-leucyl-methioninamide can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid, with its amino group protected, is activated and coupled to the growing chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques are employed to ensure efficiency and purity .

Chemical Reactions Analysis

Types of Reactions

Lysyl-phenylalanyl-isoleucyl-glycyl-leucyl-methioninamide can undergo various chemical reactions, including:

    Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Protected amino acids and coupling reagents like HBTU or DIC.

Major Products Formed

    Oxidation: Methionine sulfoxide or methionine sulfone derivatives.

    Reduction: Peptides with reduced thiol groups.

    Substitution: Modified peptides with different amino acid sequences.

Scientific Research Applications

Lysyl-phenylalanyl-isoleucyl-glycyl-leucyl-methioninamide has diverse applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of Lysyl-phenylalanyl-isoleucyl-glycyl-leucyl-methioninamide involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including changes in cellular behavior and gene expression.

Comparison with Similar Compounds

Lysyl-phenylalanyl-isoleucyl-glycyl-leucyl-methioninamide is similar to other peptides like Substance P and eledoisin. it is unique due to its specific amino acid sequence and the presence of methionine at the C-terminus.

List of Similar Compounds

    Substance P: A neuropeptide involved in pain perception.

    Eledoisin: A tachykinin peptide with vasodilatory and smooth muscle contractile properties.

Properties

IUPAC Name

(2S)-2,6-diamino-N-[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H58N8O6S/c1-6-22(4)29(42-33(47)27(19-23-12-8-7-9-13-23)41-31(45)24(36)14-10-11-16-35)34(48)38-20-28(43)39-26(18-21(2)3)32(46)40-25(30(37)44)15-17-49-5/h7-9,12-13,21-22,24-27,29H,6,10-11,14-20,35-36H2,1-5H3,(H2,37,44)(H,38,48)(H,39,43)(H,40,46)(H,41,45)(H,42,47)/t22-,24-,25-,26-,27-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCWISUCKJRPWFZ-HFYXWKFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H58N8O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60184017
Record name Lysyl-phenylalanyl-isoleucyl-glycyl-leucyl-methioninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60184017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

706.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2990-43-4
Record name Lysyl-phenylalanyl-isoleucyl-glycyl-leucyl-methioninamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002990434
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lysyl-phenylalanyl-isoleucyl-glycyl-leucyl-methioninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60184017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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